[3-Amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone
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Overview
Description
2-(2H-1,3-Benzodioxole-5-carbonyl)-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thienopyridine core, which is a fused ring system combining thiophene and pyridine rings, along with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxole-5-carbonyl)-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving thiophene and pyridine precursors.
Introduction of Functional Groups: The difluoromethyl and methoxyphenyl groups can be introduced through substitution reactions using appropriate reagents.
Carbonylation and Amine Introduction: The benzodioxole carbonyl group and the amine group can be introduced through carbonylation and amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro groups, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: The compound might be used as a probe to study biological processes involving thiophene and pyridine derivatives.
Medicine
Drug Development: Potential use as a lead compound in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxole-5-carbonyl)-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores.
Benzodioxole Derivatives: Compounds featuring the benzodioxole moiety.
Difluoromethyl Compounds: Compounds containing the difluoromethyl group.
Properties
Molecular Formula |
C23H16F2N2O4S |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
[3-amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C23H16F2N2O4S/c1-29-13-5-2-11(3-6-13)15-9-14(22(24)25)18-19(26)21(32-23(18)27-15)20(28)12-4-7-16-17(8-12)31-10-30-16/h2-9,22H,10,26H2,1H3 |
InChI Key |
KXTDOLNFNHGHHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N |
Origin of Product |
United States |
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